1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene
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Overview
Description
1-[4-(2-Ethoxyphenoxy)butoxy]-2,3-dimethylbenzene is an organic compound with the molecular formula C20H26O3 It is a derivative of benzene, characterized by the presence of ethoxyphenoxy and butoxy groups attached to the benzene ring
Preparation Methods
The synthesis of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Preparation of 4-(2-ethoxyphenoxy)butanol: This involves the reaction of 2-ethoxyphenol with 4-chlorobutanol in the presence of a base like sodium hydroxide.
Final coupling reaction: The final step involves the reaction of 4-(2-ethoxyphenoxy)butanol with 2,3-dimethylbenzene under acidic conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(2-Ethoxyphenoxy)butoxy]-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like bromine or nitronium ions, leading to brominated or nitrated derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
1-[4-(2-Ethoxyphenoxy)butoxy]-2,3-dimethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
1-[4-(2-Ethoxyphenoxy)butoxy]-2,3-dimethylbenzene can be compared with similar compounds such as:
1-[4-(2-Methoxyphenoxy)butoxy]-2,3-dimethylbenzene: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
1-[4-(2-Propoxyphenoxy)butoxy]-2,3-dimethylbenzene: The presence of a propoxy group can alter the compound’s physical and chemical properties, making it suitable for different applications.
1-[4-(2-Butoxyphenoxy)butoxy]-2,3-dimethylbenzene: The butoxy group can affect the compound’s solubility and interaction with other molecules.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-11-5-6-12-20(19)23-15-8-7-14-22-18-13-9-10-16(2)17(18)3/h5-6,9-13H,4,7-8,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZJDIKOUSTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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